1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane
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Overview
Description
1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane is a nitrogenous heterocyclic compound . Its chemical structure consists of a benzene ring fused with a five-membered imidazole ring. This privileged structure holds significant importance in heterocyclic chemistry due to its association with a wide range of biological activities .
Molecular Structure Analysis
The molecular formula of This compound is C₁₀H₉F₂N₃O . Its structure comprises a benzimidazole nucleus with a difluoromethyl group and a hydroxyimino moiety. The arrangement of atoms and functional groups significantly influences its pharmacological properties.
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its functional groups (such as the hydroxyimino and difluoromethyl) can participate in various transformations. Researchers explore these reactions to modify the compound’s properties or enhance its bioactivity .
Properties
IUPAC Name |
(NE)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-6(14-16)9-13-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,16H,1H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFPGJLKZIUIH-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC2=CC=CC=C2N1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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